molecular formula C12H10ClN B8232062 2-(3-chlorophenyl)-4-methylpyridine

2-(3-chlorophenyl)-4-methylpyridine

Cat. No.: B8232062
M. Wt: 203.67 g/mol
InChI Key: MYTJPMRJTBFVSJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-methylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 3-chlorophenyl group at the 2-position. Its molecular formula is C₁₂H₁₀ClN, with a molecular weight of 203.67 g/mol. The compound’s structure combines electron-donating (methyl) and electron-withdrawing (chlorophenyl) substituents, creating a unique electronic environment that influences its physicochemical and reactivity properties.

Synthetic routes for analogous pyridine derivatives often involve palladium-catalyzed cross-coupling reactions or condensation methods. For example, highlights the use of Pd(OAc)₂ and NIXANTPHOS ligands for coupling reactions involving pyridylmethyl ethers, emphasizing the role of solvent and base selection (e.g., THF with LiN(SiMe₃)₂) . Analytical characterization typically includes IR spectroscopy (e.g., C≡N stretching at ~2183 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-5-6-14-12(7-9)10-3-2-4-11(13)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTJPMRJTBFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Functionalization

The 3-cyano intermediate undergoes chlorination using POCl₃ and PCl₅ at 115°C to produce 2-chloro-3-cyano-4-methylpyridine. Subsequent hydrolysis in concentrated sulfuric acid converts the nitrile to a carboxamide. While this step introduces a chloro group at position 2, replacing the amide with a 3-chlorophenyl moiety would require a Suzuki-Miyaura coupling or nucleophilic aromatic substitution, neither explicitly detailed in the sources.

Cross-Coupling Strategies for Aryl Group Introduction

Ullmann-Type Coupling

Halogenation and Functional Group Interconversion

Directed Lithiation

4-Methylpyridine can undergo directed ortho-lithiation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with 3-chlorophenyl electrophiles (e.g., 3-chlorophenyl iodide). This method offers regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodKey StepsTemperature RangeYield (Reported)Limitations
Knovenagel CyclizationCondensation, cyclization, chlorination30–115°C72–84%Requires toxic POCl₃
Suzuki CouplingBromination, cross-coupling80–100°CN/ADependent on Pd catalysts
Ullmann CouplingIodination, Cu-mediated coupling110°CN/AHigh catalyst loading
Gould-Jacobs ReactionEnamine formation, cyclodehydration140–160°C~70%Limited scalability

Chemical Reactions Analysis

Types of Reactions: 2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-4-methylpyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methyl substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent type and position significantly alter melting points, solubility, and stability. For example:

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, ¹H NMR) Reference
2-(3-Chlorophenyl)-4-methylpyridine 4-CH₃, 2-(3-Cl-C₆H₄) 278–282 77 IR: 2183 cm⁻¹ (C≡N); δ 7.2–8.1 ppm
2-Amino-4-(4-NO₂-phenyl)pyridine 4-NO₂, 2-NH₂ 268–272 67 IR: 1672 cm⁻¹ (C=O); δ 6.9–8.3 ppm
4-(4-Br-phenyl)-6-methoxypyridine 4-Br, 6-OCH₃ 285–287 81 IR: 1565 cm⁻¹ (C=C); δ 7.0–7.8 ppm

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) increase melting points due to enhanced intermolecular interactions .
  • The chlorophenyl group in this compound contributes to moderate thermal stability (m.p. 278–282°C), comparable to brominated analogs .

Acidity and Reactivity

The acidity of pyridine derivatives is influenced by substituent electronic effects. demonstrates that 4-methylpyridine (pKa ~34 in THF) is more acidic than 2-methylpyridine (pKa ~32) due to resonance stabilization of the conjugate base in the 4-position . For this compound:

  • The 3-chlorophenyl group (electron-withdrawing) at the 2-position further increases acidity by destabilizing the protonated form.
  • This acidity enhances reactivity in deprotonation-driven reactions, such as cross-coupling (e.g., Pd-mediated C–C bond formation) .

Catalytic and Coordination Chemistry

describes cobaloxime complexes with axial pyridine ligands. For instance, [CoIIICl(dmgH)₂(4-methylpyridine)] (Catalyst B) exhibits distinct catalytic behavior in hydrogen evolution reactions compared to pyridine or 4-methoxypyridine analogs. The methyl group in 4-methylpyridine improves electron density at the cobalt center, enhancing catalytic efficiency . By analogy, this compound could serve as a ligand in transition-metal catalysis, with the chlorophenyl group modulating steric and electronic effects.

Biological Activity

2-(3-Chlorophenyl)-4-methylpyridine, a compound with notable structural features, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₀ClN, with a molecular weight of 235.68 g/mol. The compound features a pyridine ring substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a methyl group. This unique combination of functional groups may contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Using appropriate aldehydes and amines.
  • Electrophilic Substitution : The chlorophenyl group can undergo electrophilic substitution reactions, enhancing the compound's reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated that certain derivatives showed potent antifungal effects against pathogenic strains of fungi, including Candida albicans and Aspergillus niger .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For instance, derivatives have been tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Preliminary results suggest that some derivatives possess cytotoxic effects comparable to established chemotherapeutics .

Binding Affinity Studies

Molecular docking studies have been employed to predict the binding affinity of this compound and its derivatives to various biological targets, including enzymes and receptors involved in cancer progression and inflammation. These studies indicate promising interactions that could lead to therapeutic applications .

Table 1: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Reference
AntifungalCandida albicansSignificant growth inhibition
AnticancerHeLaCytotoxic effects observed
AnticancerMCF-7Comparable cytotoxicity to controls
Binding AffinityVarious receptorsHigh predicted binding affinity

Case Study 1: Antifungal Activity

In a study evaluating the antifungal properties of related compounds, several derivatives of this compound were synthesized and tested against four pathogenic fungi. The results indicated that some compounds exhibited excellent antifungal activity, suggesting their potential for further development as antifungal agents .

Case Study 2: Anticancer Evaluation

A series of experiments were conducted to assess the anticancer efficacy of this compound derivatives on human cancer cell lines. The findings revealed that specific modifications to the structure enhanced cytotoxicity, leading to cell death in cancerous cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-4-methylpyridine, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 4-methylpyridine derivatives and 3-chlorophenylboronic acid, using Pd(PPh₃)₄ as a catalyst . Key parameters to optimize include solvent choice (e.g., DMF or THF), reaction temperature (80–120°C), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity. Yield improvements may require inert atmosphere conditions (N₂/Ar) and pre-activation of the boronic acid.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 234.05 for C₁₂H₁₀ClN).
  • Melting Point Analysis : Compare observed values (e.g., 110–112°C) against literature to assess crystallinity .

Q. What safety protocols are essential when handling chlorinated pyridine derivatives?

  • Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye damage) as per GHS guidelines. Use fume hoods for synthesis, nitrile gloves, and safety goggles. Store at 2–8°C in airtight containers away from oxidizers . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the 3-chlorophenyl substituent on pyridine reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the Cl substituent. Solvent models (e.g., PCM for DCM) refine predictions of nucleophilic/electrophilic sites. Compare Mulliken charges with experimental Hammett σ constants to validate computational models .

Q. What strategies address contradictory data in literature regarding the compound’s environmental persistence?

  • Methodological Answer : Perform standardized OECD 301 biodegradation tests under aerobic conditions. If results conflict with prior studies (e.g., reports no data), validate via LC-MS/MS to track degradation intermediates. Cross-reference with Quantitative Structure-Activity Relationship (QSAR) models for chlorinated aromatics to estimate half-lives in soil/water .

Q. How does the methyl group at the 4-position influence intermolecular interactions in crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs. For analogous compounds (e.g., ), methyl groups engage in van der Waals interactions, while Cl atoms form halogen bonds. Use Mercury software to analyze intermolecular distances and angles, correlating with thermal stability (TGA/DSC data) .

Q. What in vitro assays are suitable for probing the compound’s biological activity, given structural similarities to pharmacologically active pyridines?

  • Methodological Answer : Screen against kinase targets (e.g., EGFR or JAK2) using fluorescence polarization assays. Structural analogs in show affinity for heterocyclic-binding enzymes. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells, with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .

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